molecular formula C18H17N3O3 B6022559 N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide

Cat. No. B6022559
M. Wt: 323.3 g/mol
InChI Key: GMNUXAKOMXABMP-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHI belongs to the class of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been investigated for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the formation of new blood vessels, which can prevent the spread of cancer cells to other parts of the body. This compound has also been found to possess anti-inflammatory properties, which can reduce inflammation and pain in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has limited solubility in organic solvents, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and efficacy. Another direction is the investigation of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. Although this compound has some limitations, it has several advantages for use in lab experiments. Further research is needed to fully understand the potential of this compound in various diseases and to develop more effective derivatives.

Synthesis Methods

The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-24-17-9-12(7-8-16(17)22)10-20-21-18(23)14-11-19-15-6-4-3-5-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNUXAKOMXABMP-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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